3,6-Bis(4-chlorophenyl)pyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione
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Overview
Description
3,6-Bis(4-chlorophenyl)pyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione is a compound belonging to the pyrrolo[3,2-b]pyrrole family. These compounds are known for their unique structural properties and have been extensively studied for their applications in various fields, including materials science and biotechnology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(4-chlorophenyl)pyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione typically involves a multi-step process. One common method includes the reaction of 4-chlorobenzaldehyde with pyrrole in the presence of a catalyst to form the intermediate product. This intermediate is then subjected to cyclization and oxidation reactions to yield the final compound .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as using advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
3,6-Bis(4-chlorophenyl)pyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Halogen substitution reactions are common, where the chlorine atoms can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinone derivatives, while substitution reactions can produce a variety of halogenated compounds .
Scientific Research Applications
3,6-Bis(4-chlorophenyl)pyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of dyes and pigments due to its unique optical properties.
Mechanism of Action
The mechanism of action of 3,6-Bis(4-chlorophenyl)pyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Similar Compounds
2,5-Bis(4-alkoxycarbonylphenyl)-1,4-diaryl-1,4-dihydropyrrolo[3,2-b]pyrrole: Known for its aggregation-induced emission properties.
1,4-Bis(4-(dimethylboryl)phenyl)-2,5-diphenyl-1,4-dihydropyrrolo[3,2-b]pyrrole: Used as an electroluminescent material.
Uniqueness
3,6-Bis(4-chlorophenyl)pyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione is unique due to its specific structural features and the presence of chlorine atoms, which impart distinct electronic and optical properties. These characteristics make it particularly valuable in applications requiring specific photophysical properties .
Properties
CAS No. |
101558-86-5 |
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Molecular Formula |
C18H10Cl2N2O2 |
Molecular Weight |
357.2 g/mol |
IUPAC Name |
3,6-bis(4-chlorophenyl)-2-hydroxy-1H-pyrrolo[3,2-b]pyrrol-5-one |
InChI |
InChI=1S/C18H10Cl2N2O2/c19-11-5-1-9(2-6-11)13-15-16(22-17(13)23)14(18(24)21-15)10-3-7-12(20)8-4-10/h1-8,21,24H |
InChI Key |
NIFSLUKHYDMVDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C(=NC2=O)C(=C(N3)O)C4=CC=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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